![molecular formula C5H4N2OS B13104277 1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one is a heterocyclic compound that features a fused ring system combining a thieno and pyrazol moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate thieno and pyrazol precursors under specific reaction conditions. For instance, the reaction of 2-aminothiophene with hydrazine hydrate in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno or pyrazol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often involving catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound’s derivatives .
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one can be compared with other similar compounds, such as:
1,2-Dihydro-3H-pyrazol-3-one: This compound lacks the thieno ring, making it less versatile in certain chemical reactions.
Thieno[2,3-c]pyrazole: This isomer has a different ring fusion pattern, which can affect its chemical reactivity and biological activity.
1,2-Dihydro-3H-thieno[2,3-c]pyrazol-3-one: Another isomer with a different ring fusion, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct electronic and steric characteristics, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C5H4N2OS |
|---|---|
Molekulargewicht |
140.17 g/mol |
IUPAC-Name |
1,2-dihydrothieno[3,2-c]pyrazol-3-one |
InChI |
InChI=1S/C5H4N2OS/c8-5-4-3(6-7-5)1-2-9-4/h1-2H,(H2,6,7,8) |
InChI-Schlüssel |
GEPAVLHNNZJDMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1NNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
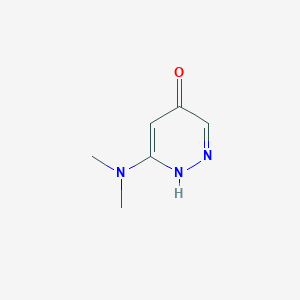
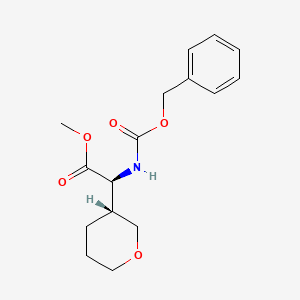
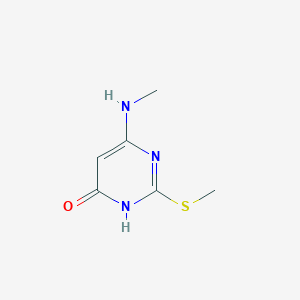
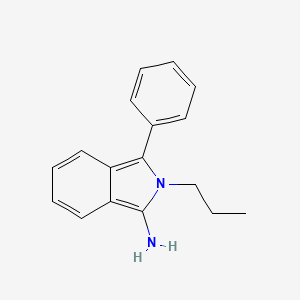
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
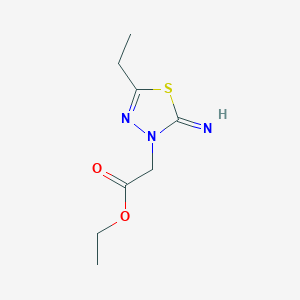

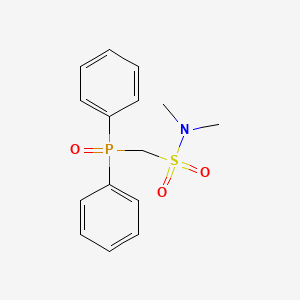
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
